5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid
Description
5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid is a fluorinated bicyclic carboxylic acid with a rigid fused-ring system. Its structure comprises a bicyclo[3.2.1]octane scaffold substituted with a fluorine atom at position 5 and a carboxylic acid group at position 1. The fluorine atom enhances metabolic stability and modulates electronic properties, making it valuable in drug design .
Properties
Molecular Formula |
C9H13FO2 |
|---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
5-fluorobicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C9H13FO2/c10-9-3-1-2-8(6-9,4-5-9)7(11)12/h1-6H2,(H,11,12) |
InChI Key |
HKXYEPCTONMRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(C1)(C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid typically involves the fluorination of a bicyclo[3.2.1]octane precursor followed by carboxylation. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom. The carboxylation step can be achieved using carbon dioxide in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of 5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid may involve large-scale fluorination and carboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to obtain high-purity compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, focusing on bicyclic frameworks and substituents:
Key Observations :
- Ring Size and Rigidity : Bicyclo[3.2.1]octane offers intermediate steric bulk compared to bicyclo[2.2.2]octane (larger) and bicyclo[1.1.1]pentane (smaller). This balances conformational rigidity and synthetic accessibility .
- Fluorine vs. Oxygen Substituents : Fluorine at C5 in the title compound reduces basicity and increases lipophilicity compared to the oxygen-bridged analog (6-oxabicyclo[3.2.1]octane-1-carboxylic acid), which improves aqueous solubility .
Pharmacokinetic and Physicochemical Properties
| Property | 5-Fluorobicyclo[3.2.1]octane-1-carboxylic Acid | Bicyclo[2.2.2]octane-1-carboxylic Acid | Bicyclo[1.1.1]pentane-1-carboxylic Acid |
|---|---|---|---|
| LogP | ~1.2 (estimated) | 1.0–1.5 | 0.8–1.0 |
| Aqueous Solubility | Moderate (fluorine enhances permeability) | Low (high rigidity) | High (small size) |
| Metabolic Stability | High (C–F bond resists oxidation) | Moderate | Low (prone to ring-opening) |
Biological Activity
5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid features a bicyclic structure with a carboxylic acid functional group and a fluorine atom at the 5-position. This structural configuration contributes to its unique biological properties.
The biological activity of 5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid is primarily attributed to its interaction with various receptors and enzymes in the body:
- Receptor Binding : It is believed to bind selectively to certain G protein-coupled receptors (GPCRs), which are implicated in numerous physiological processes including inflammation and pain modulation.
- Enzymatic Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : Studies have shown that 5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid can reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations indicate that this compound exhibits cytotoxic effects against various cancer cell lines, with IC50 values ranging from 1.1 to 4.3 μM across five different cancer types .
Study 1: Anticancer Activity
A notable study investigated the anticancer activity of 5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid against human cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast and lung cancer cells.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Breast | 1.5 |
| Lung | 2.0 |
| Colon | 3.0 |
| Prostate | 4.0 |
| Ovarian | 4.3 |
This study highlights the potential of this compound as a lead structure for developing new anticancer agents.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The administration of 5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid resulted in a significant decrease in pro-inflammatory cytokines, such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 120 ± 15 |
| Low Dose (10 mg/kg) | 100 ± 8 | 80 ± 10 |
| High Dose (50 mg/kg) | 50 ± 5 | 30 ± 5 |
These findings suggest that the compound may be beneficial in managing conditions characterized by excessive inflammation.
Synthesis and Derivatives
The synthesis of 5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid typically involves multi-step organic reactions, including cyclization and functional group modifications to introduce the fluorine atom and carboxylic acid moiety.
Synthetic Route Overview
- Starting Material : Utilize bicyclic precursors.
- Fluorination : Apply selective fluorination techniques.
- Carboxylation : Introduce the carboxylic acid group through carbonylation or hydrolysis reactions.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid with high purity?
- Methodological Answer : Synthesis of fluorinated bicyclo compounds often involves fluorination strategies such as electrophilic fluorination or nucleophilic substitution. For bicyclo[3.2.1]octane derivatives, stepwise ring closure via Diels-Alder reactions or intramolecular cyclization is common. Ensure rigorous purification via column chromatography or recrystallization, and validate purity using HPLC (>97% purity threshold) and NMR spectroscopy. Characterization should include H/C NMR, FT-IR (to confirm carboxylic acid and fluorine groups), and high-resolution mass spectrometry (HRMS) .
Q. How should researchers handle and store 5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or thermal degradation. Use desiccants to minimize moisture absorption. Handling requires PPE (gloves, lab coat, goggles) and engineering controls (fume hoods) due to potential respiratory and dermal hazards. Refer to safety guidelines for fluorinated carboxylic acids, which emphasize avoiding prolonged exposure and ensuring proper ventilation .
Q. What analytical techniques are critical for characterizing fluorinated bicyclo carboxylic acids?
- Methodological Answer :
- Structural Confirmation : X-ray crystallography for absolute configuration (if crystalline), complemented by F NMR to confirm fluorine position and coupling constants.
- Purity Assessment : HPLC with UV/vis detection (λ = 210–260 nm) and GC-MS for volatile derivatives.
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
Cross-reference data with computational models (e.g., DFT calculations for NMR chemical shift predictions) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of 5-Fluorobicyclo[3.2.1]octane-1-carboxylic acid?
- Methodological Answer :
- Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites.
- Solubility and pKa Estimation : Employ COSMO-RS models to predict solubility in organic/aqueous media and acid dissociation constants.
- Docking Studies : For biological applications, simulate ligand-protein interactions using AutoDock Vina, focusing on the bicyclo scaffold’s steric effects and fluorine’s electronic contributions .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) for bicyclo[3.2.1]octane derivatives be resolved?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering) by acquiring spectra at low temperatures (e.g., –40°C).
- 2D Techniques : Use HSQC, HMBC, and NOESY to assign overlapping signals and confirm spatial proximity of fluorine and protons.
- Isotopic Labeling : Introduce C or H labels to simplify splitting patterns. Document discrepancies in supplementary materials to align with journal reproducibility standards .
Q. What strategies optimize the regioselective functionalization of the bicyclo[3.2.1]octane scaffold?
- Methodological Answer :
- Steric and Electronic Analysis : Prioritize functionalization at bridgehead positions (C1 or C5) due to strain relief. Fluorine’s electron-withdrawing effect directs electrophiles to meta positions.
- Catalytic Approaches : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at less accessible sites.
- Protecting Groups : Temporarily mask the carboxylic acid with tert-butyl esters to prevent side reactions during fluorination .
Q. What are the challenges in assessing the environmental impact of fluorinated bicyclo compounds?
- Methodological Answer :
- Ecotoxicology Assays : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity (LC50/EC50). For persistence studies, conduct OECD 301 biodegradation tests.
- Bioaccumulation Potential : Calculate log (octanol-water partition coefficient) via shake-flask methods. High log (>3) indicates bioaccumulation risk.
- Regulatory Alignment : Cross-reference data with perfluorinated compound (PFC) regulations (e.g., PFOS/PFOA guidelines) due to structural similarities .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for fluorinated bicyclo compounds?
- Methodological Answer :
- Batch Variability : Test multiple synthesis batches to rule out impurities.
- Crystallization Conditions : Compare recrystallization solvents (e.g., ethanol vs. hexane) to identify polymorphic forms.
- Interlaboratory Validation : Share raw data (e.g., NMR FIDs) via repositories like Zenodo for peer validation. Follow Beilstein Journal guidelines for detailed experimental reporting to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
